molecular formula C14H16N2O B5267055 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(2-METHYLPHENYL)-1-ETHANONE

1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(2-METHYLPHENYL)-1-ETHANONE

Cat. No.: B5267055
M. Wt: 228.29 g/mol
InChI Key: SDAZOHMVOJCTSC-UHFFFAOYSA-N
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Description

1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(2-METHYLPHENYL)-1-ETHANONE is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a pyrazole ring substituted with methyl groups and a phenyl group attached to an ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(2-METHYLPHENYL)-1-ETHANONE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution Reactions: The methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Formation of the Ethanone Moiety: The ethanone moiety can be introduced through Friedel-Crafts acylation of the phenyl group with an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(2-METHYLPHENYL)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(2-METHYLPHENYL)-1-ETHANONE would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3,5-dimethylpyrazole: Similar structure but lacks the ethanone moiety.

    2-Acetyl-3,5-dimethylpyrazole: Similar structure but lacks the phenyl group.

Uniqueness

1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(2-METHYLPHENYL)-1-ETHANONE is unique due to the combination of the pyrazole ring with both methyl and phenyl substitutions, as well as the presence of the ethanone moiety. This unique structure may confer specific chemical reactivity and biological activity not seen in similar compounds.

Properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-2-(2-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-10-6-4-5-7-13(10)9-14(17)16-12(3)8-11(2)15-16/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAZOHMVOJCTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)N2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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